2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-ethylpyrimidine
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Overview
Description
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-ethylpyrimidine is a complex organic compound that features a unique combination of imidazole, piperidine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-ethylpyrimidine typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles . The piperidine ring is then introduced via a sulfonylation reaction, followed by the coupling of the imidazole and piperidine intermediates to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-ethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the sulfonyl group would produce a sulfide derivative.
Scientific Research Applications
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-ethylpyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-ethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to the target. The piperidine and pyrimidine rings may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]-5-fluoropyridine
- 2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine
Uniqueness
What sets 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-ethylpyrimidine apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the ethyl group on the pyrimidine ring may influence its reactivity and binding interactions compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-4-13-9-17-16(18-10-13)24-14-5-7-21(8-6-14)25(22,23)15-11-20(3)12(2)19-15/h9-11,14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWQAMDMWGTEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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